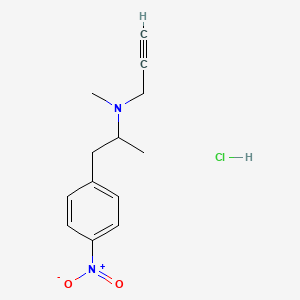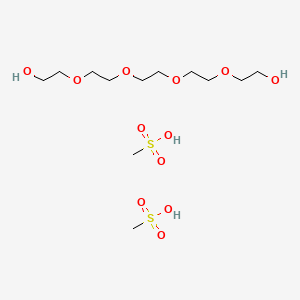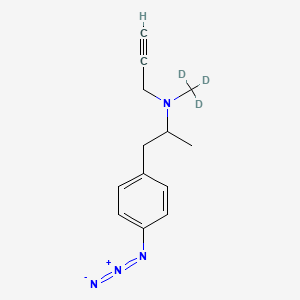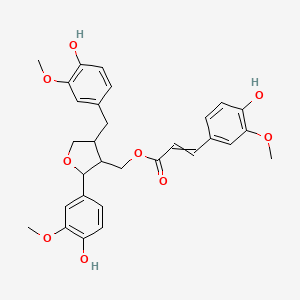![molecular formula C20H24N2O3S B565592 Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate CAS No. 870812-30-9](/img/structure/B565592.png)
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate, also known as Boc-D-FMK, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate acts as a protease inhibitor by irreversibly binding to the active site of cysteine proteases, thereby preventing their enzymatic activity. It specifically targets caspases, which are a family of cysteine proteases involved in the regulation of apoptosis, inflammation, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in various cell types, including cancer cells. It has also been shown to inhibit the activation of caspases and the release of pro-inflammatory cytokines in response to stimuli such as lipopolysaccharide (LPS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate is a potent and selective inhibitor of caspases, making it a valuable tool in studying the role of caspases in various biological processes. However, its irreversible binding to the active site of proteases can also be a limitation, as it may interfere with the normal function of proteases in cells.
Direcciones Futuras
There are many potential future directions for the use of Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate in scientific research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for specific caspases. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy in treating various diseases. Additionally, this compound could be used to study the role of caspases in the development of drug resistance in cancer cells.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its potential applications in various fields. Its mechanism of action as a protease inhibitor has been extensively studied, and it has been shown to have significant effects on apoptosis, inflammation, and immune response. While there are limitations to its use, there are also many potential future directions for the development and application of this compound in scientific research.
Métodos De Síntesis
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate can be synthesized through a multi-step process. The initial step involves the reaction of N-Boc-D-phenylalanine with thionyl chloride to form N-Boc-D-phenylalanine chloride. This is followed by the reaction of N-Boc-D-phenylalanine chloride with benzylamine to form N-Boc-D-phenylalanine benzylamide. The final step involves the reaction of N-Boc-D-phenylalanine benzylamide with di-tert-butyl dicarbonate to form this compound.
Aplicaciones Científicas De Investigación
Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate has been extensively used in scientific research due to its potential applications in various fields. It has been used as a protease inhibitor in studies related to apoptosis, autophagy, and inflammation. This compound has also been used as a tool to study the role of proteases in cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
benzyl N-[(2R)-4-(dimethylamino)-4-oxo-1-phenylsulfanylbutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-22(2)19(23)13-17(15-26-18-11-7-4-8-12-18)21-20(24)25-14-16-9-5-3-6-10-16/h3-12,17H,13-15H2,1-2H3,(H,21,24)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGCMFVLMOXSFW-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

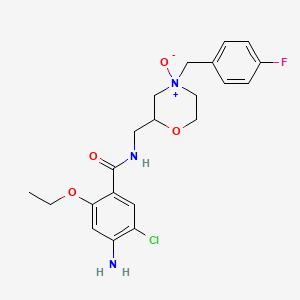

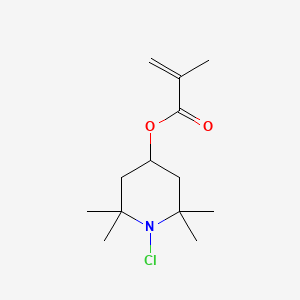
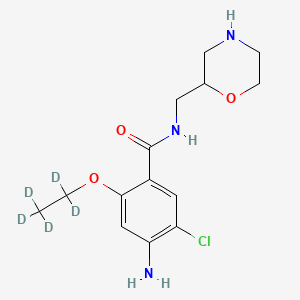


![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
